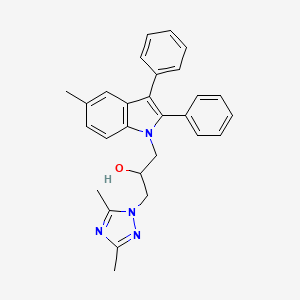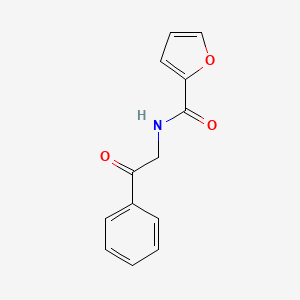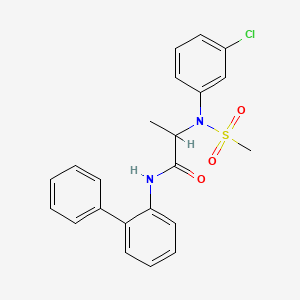![molecular formula C30H25NO5 B12481797 5-[5-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]-2-hydroxybenzoic acid](/img/structure/B12481797.png)
5-[5-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-{2,2-DIMETHYL-4-OXO-1H,3H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)-2-HYDROXYBENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{2,2-DIMETHYL-4-OXO-1H,3H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)-2-HYDROXYBENZOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[a]phenanthridinone core, followed by the introduction of the furan and hydroxybenzoic acid moieties. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-{2,2-DIMETHYL-4-OXO-1H,3H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)-2-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-{2,2-DIMETHYL-4-OXO-1H,3H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)-2-HYDROXYBENZOIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its effects on specific diseases or conditions, exploring its mechanism of action and potential as a pharmaceutical agent.
Industry
In industry, 5-(5-{2,2-DIMETHYL-4-OXO-1H,3H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)-2-HYDROXYBENZOIC ACID could be used in the production of specialty chemicals, polymers, or other materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(5-{2,2-DIMETHYL-4-OXO-1H,3H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYL-4-OXO-1H,3H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL: A core structure similar to the benzo[a]phenanthridinone moiety.
FURAN-2-YL: A common furan derivative with similar reactivity.
2-HYDROXYBENZOIC ACID:
Uniqueness
What sets 5-(5-{2,2-DIMETHYL-4-OXO-1H,3H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}FURAN-2-YL)-2-HYDROXYBENZOIC ACID apart is its combination of these functional groups into a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and application in multiple fields.
Properties
Molecular Formula |
C30H25NO5 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
5-[5-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C30H25NO5/c1-30(2)14-20-26-18-6-4-3-5-16(18)7-9-21(26)31-28(27(20)23(33)15-30)25-12-11-24(36-25)17-8-10-22(32)19(13-17)29(34)35/h3-13,28,31-32H,14-15H2,1-2H3,(H,34,35) |
InChI Key |
OEGFTYGBWOOLPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=C(C=C6)O)C(=O)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12481719.png)
![3-[(E)-(2-methoxyphenyl)diazenyl]-2-phenylindolizine](/img/structure/B12481720.png)
![1-(1,3-benzodioxol-5-yl)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B12481725.png)

![2-bromo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12481737.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B12481738.png)
![1-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-butan-1-one](/img/structure/B12481747.png)

![4-{[(4-chlorophenyl)carbamoyl]amino}-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12481776.png)
![N-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12481779.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B12481781.png)
![Propyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12481783.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B12481792.png)
